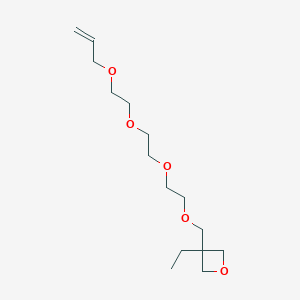
1,4-Didodecylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Didodecylcyclohexane is an organic compound with the molecular formula C30H60 It is a derivative of cyclohexane, where two dodecyl (C12H25) groups are attached to the 1 and 4 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Didodecylcyclohexane typically involves the alkylation of cyclohexane. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,4-Didodecylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Dodecylcyclohexanol, dodecylcyclohexanone, and dodecylcyclohexanoic acid.
Reduction: Various saturated hydrocarbons.
Substitution: Halogenated derivatives such as 1,4-didodecyl-2-chlorocyclohexane.
Scientific Research Applications
1,4-Didodecylcyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Didodecylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihexylcyclohexane: Similar structure but with shorter alkyl chains.
1,4-Dioctylcyclohexane: Similar structure with medium-length alkyl chains.
1,4-Didecylcyclohexane: Similar structure with slightly shorter alkyl chains.
Uniqueness
1,4-Didodecylcyclohexane is unique due to its longer dodecyl chains, which impart distinct physical and chemical properties. These longer chains can influence the compound’s solubility, melting point, and interaction with other molecules, making it suitable for specific applications that shorter-chain analogs may not fulfill.
Properties
CAS No. |
820233-11-2 |
|---|---|
Molecular Formula |
C30H60 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
1,4-didodecylcyclohexane |
InChI |
InChI=1S/C30H60/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-30(28-26-29)24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChI Key |
RASSSQOBULYGHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1CCC(CC1)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


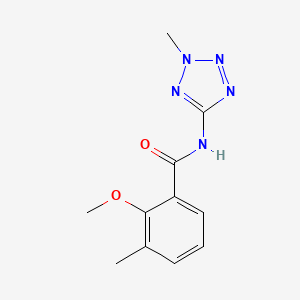
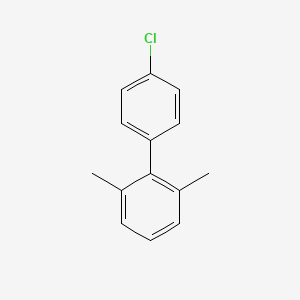
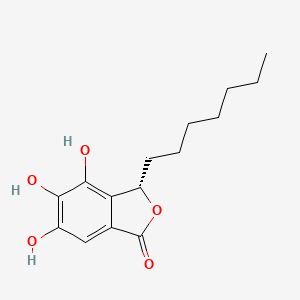
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12534944.png)
![1-[(3-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12534950.png)

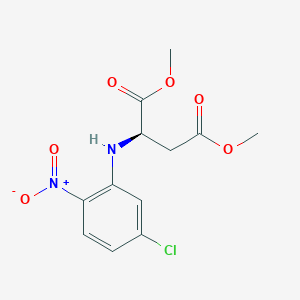
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate](/img/structure/B12534981.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
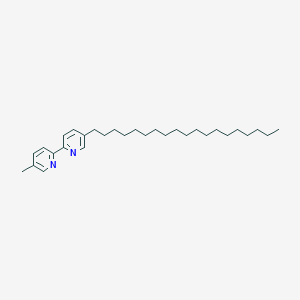
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)
